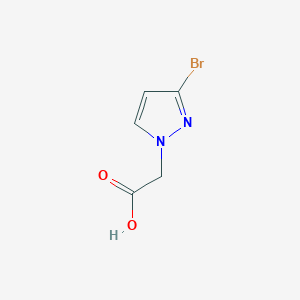![molecular formula C7H5N3O2 B3047219 Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid CAS No. 1356016-45-9](/img/structure/B3047219.png)
Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid
Vue d'ensemble
Description
Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is characterized by its fused pyrrole and triazine rings, which contribute to its unique chemical properties and biological activities. It is an integral part of several kinase inhibitors and nucleoside drugs, making it a valuable scaffold in the design of therapeutic agents .
Mécanisme D'action
Target of Action
Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid is a promising fused heterocycle that targets kinases in cancer therapy . Kinases are enzymes that play a crucial role in the regulation of cellular processes, including cell division, metabolism, and signal transduction .
Mode of Action
This compound interacts with its targets, the kinases, by inhibiting their activity .
Biochemical Pathways
The inhibition of kinases by this compound affects multiple biochemical pathways. These include pathways involved in cell proliferation, differentiation, and division . By inhibiting these pathways, the compound can slow down the growth and division of cancer cells .
Pharmacokinetics
It has been observed that compounds with this scaffold show low rates of glucuronidation, an indication of higher metabolic stability . This suggests that the compound may have good bioavailability.
Result of Action
The result of the action of this compound is the inhibition of cancer cell growth and division . This is achieved by targeting and inhibiting kinases, which play a crucial role in these processes .
Analyse Biochimique
Biochemical Properties
Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid is known to interact with specific proteins or enzymes that are dysregulated in diseases . It has been found to be an integral part of several kinase inhibitors . Kinase inhibition is one of the most successful approaches in targeted therapy .
Cellular Effects
The effects of this compound on cells are primarily related to its role in kinase inhibition . By targeting specific proteins or enzymes, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is largely related to its role as a kinase inhibitor . It exerts its effects at the molecular level through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that several kinase inhibitors containing this compound have been approved for therapeutic use , indicating its stability and long-term effects on cellular function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with appropriate triazine precursors. For instance, the reaction of pyrrole with bromohydrazone under specific conditions can yield the desired triazine compound . Another method includes the formation of triazinium dicyanomethylide, followed by cyclization to produce the target compound .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic methodologies that utilize readily available starting materials. Transition metal-mediated synthesis and multistep synthesis are commonly employed to ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen functionalities into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,1-f][1,2,4]triazine derivatives .
Applications De Recherche Scientifique
Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid has a wide range of scientific research applications:
Comparaison Avec Des Composés Similaires
Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid can be compared with other similar heterocyclic compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, which shares the same core structure but lacks the carboxylic acid functionality.
Pyrrolo[2,1-f][1,2,4]triazine derivatives: These include various substituted derivatives that exhibit different biological activities and chemical properties.
Other fused heterocycles: Compounds like pyrrolopyrazines and pyrrolopyrimidines, which also contain fused ring systems and are used in similar applications.
The uniqueness of this compound lies in its specific combination of structural features and biological activities, making it a valuable scaffold for drug development and other scientific research applications .
Propriétés
IUPAC Name |
pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)6-2-1-5-3-8-4-9-10(5)6/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMNWRMUBOJYLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC=NN2C(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80728715 | |
| Record name | Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356016-45-9 | |
| Record name | Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80728715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-Methyl-4-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047150.png)





